

# An In-depth Technical Guide to 4-Ethyl-5-fluoro-6-hydroxypyrimidine

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## Compound of Interest

Compound Name: 4-Ethyl-5-fluoro-6-hydroxypyrimidine

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This technical guide provides a comprehensive overview of **4-Ethyl-5-fluoro-6-hydroxypyrimidine**, a key intermediate in the synthesis of pharmaceutical compounds. The document details its chemical and physical properties, experimental protocols for its synthesis, and its role in the production of the broad-spectrum antifungal agent, Voriconazole.

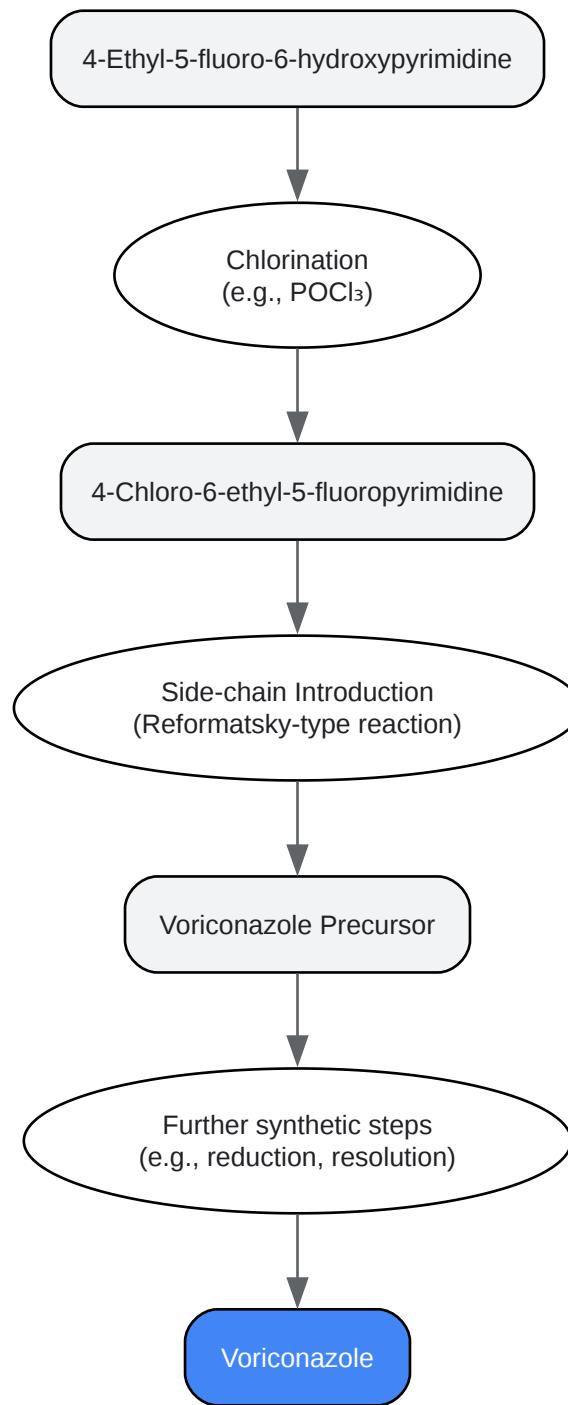
## Core Compound Properties

**4-Ethyl-5-fluoro-6-hydroxypyrimidine** is a pyrimidine derivative essential for the synthesis of various bioactive molecules.<sup>[1][2][3]</sup> Its chemical structure and properties are foundational to its utility in pharmaceutical manufacturing.

Property	Value	Source
Molecular Weight	142.13 g/mol	<a href="#">[4]</a>
Molecular Formula	C <sub>6</sub> H <sub>7</sub> FN <sub>2</sub> O	
CAS Number	137234-87-8	<a href="#">[1]</a> <a href="#">[5]</a>
Appearance	White or off-white solid/powder	<a href="#">[1]</a> <a href="#">[4]</a>
Density	1.302 g/cm <sup>3</sup>	<a href="#">[1]</a>
Boiling Point	180.724 °C at 760 mmHg	<a href="#">[1]</a>
Flash Point	63.1 °C	<a href="#">[1]</a>
Refractive Index	1.541	<a href="#">[1]</a>
Purity	≥95%	<a href="#">[6]</a>
Synonyms	6-ethyl-5-fluoro-1H-pyrimidin-4-one, 6-Ethyl-5-fluoropyrimidin-4-one, 4(1H)-Pyrimidinone, 6-ethyl-5-fluoro-	<a href="#">[1]</a>

## Role in Pharmaceutical Synthesis

**4-Ethyl-5-fluoro-6-hydroxypyrimidine** is a critical building block in the synthesis of the antifungal drug Voriconazole.[\[7\]](#)[\[8\]](#) Its specific chemical structure allows for the necessary subsequent reactions to form the final active pharmaceutical ingredient. The following diagram illustrates the synthetic pathway from this intermediate to Voriconazole.



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Caption: Synthetic pathway from **4-Ethyl-5-fluoro-6-hydroxypyrimidine** to Voriconazole.

## Experimental Protocols

The following are outlines of experimental procedures for the synthesis of **4-Ethyl-5-fluoro-6-hydroxypyrimidine** and its subsequent conversion, based on published methodologies.

### 3.1. Synthesis of **4-Ethyl-5-fluoro-6-hydroxypyrimidine**

This protocol describes a two-step synthesis. The first step is the synthesis of the intermediate 2-fluoro-3-oxopentanoic acid ethyl ester, followed by its reaction to form the final product.

- Step 1: Synthesis of 2-fluoro-3-oxopentanoic acid ethyl ester
  - Under a nitrogen atmosphere, add 1.2 L of isopropyl ether to a 2 L three-necked flask.
  - Add approximately 44 g of sodium hydride and stir at room temperature.
  - Slowly add 106 g of ethyl fluoroacetate dropwise over 3 hours.
  - Cool the reaction system to 0°C and slowly add 95 g of propionyl chloride dropwise over 3 hours, maintaining the temperature between 0-5°C.
  - Continue stirring at this temperature for about 12 hours to complete the reaction.
- Step 2: Synthesis of 6-ethyl-5-fluoro-4-hydroxy pyrimidine
  - In a 1 L three-necked flask under a nitrogen atmosphere, add 300 ml of methanol.
  - Cool to 0°C and add 35 g of sodium methoxide, stirring to ensure it is evenly dispersed while maintaining the temperature at 0-5°C.
  - Add 33.4 g of formamidine acetate to the flask and stir for approximately 1 hour at 0-5°C.
  - Slowly add 52 g of 2-fluoro-3-oxopentanoic acid ethyl ester (dissolved in 20 ml of methanol) dropwise over 1 hour, keeping the internal temperature at 0-5°C.
  - Remove the ice bath and allow the reaction to slowly warm to room temperature.
  - Continue to stir for 24 hours.
  - Add 15.4 g of glacial acetic acid to adjust the pH to 6-6.5.

- The solvent is then removed under reduced pressure to yield the product.[7][8]

### 3.2. Chlorination to 4-Chloro-6-ethyl-5-fluoropyrimidine

This procedure details the conversion of the hydroxyl group to a chlorine atom, a necessary step for subsequent reactions in the synthesis of Voriconazole.

- Dissolve 80 g of 6-ethyl-5-fluoro-4-hydroxypyrimidine in 240 ml of dichloromethane.
- Add 78.24 ml of triethylamine to the solution.
- Slowly add 57.4 ml of phosphorus oxychloride over 30 minutes.
- Reflux the resulting solution for 5 hours.
- After cooling to room temperature, add 352 ml of 3N HCl while keeping the temperature below 20°C.
- Extract the aqueous mixture with 100 ml of dichloromethane. The organic layer contains the desired product.[5]

## Safety Information

**4-Ethyl-5-fluoro-6-hydroxypyrimidine** should be handled with appropriate safety precautions in a laboratory setting. It is associated with the following hazard codes: Xi (Irritant), N (Dangerous for the environment), and Xn (Harmful).[1] The risk statement R22 (Harmful if swallowed) applies.[1] Appropriate personal protective equipment should be worn when handling this compound.

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